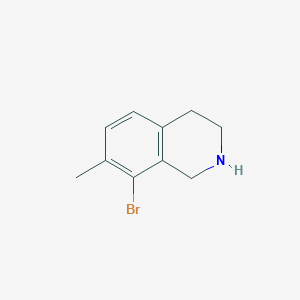
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O6 and its molecular weight is 465.466. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including those with substitutions similar to the query compound, have shown broad-spectrum antitumor activities, particularly against CNS, renal, breast, and leukemia cancer cell lines. This is attributed to their ability to inhibit key enzymes or receptors in cancer cells, such as EGFR-TK and B-RAF kinase, which are critical in cell proliferation and survival pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antihistaminic Activities
Compounds with oxadiazole and acetamide groups have been investigated for their antimicrobial properties. These studies have demonstrated that such compounds can exhibit significant activity against a range of microbial species, including bacteria and fungi, making them potential candidates for antimicrobial drug development (Rao & Reddy, 1994). Additionally, derivatives with similar structures have been explored for their antihistaminic activity, indicating potential applications in allergic response management (Rao & Reddy, 1994).
Analgesic and Anti-Inflammatory Activities
Compounds featuring dihydroisoquinolin and acetamide moieties, akin to the query compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results in preclinical models, suggesting their potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Material Science and Molecular Docking
In material science, derivatives with oxadiazole and quinazolinone groups have been studied for their physical properties, such as density, viscosity, and ultrasonic sound velocity in various solvents. These studies provide valuable insights into the interaction mechanisms and solvation behaviors of such compounds, which are crucial for designing new materials with tailored properties (Godhani et al., 2013). Furthermore, molecular docking studies have been conducted to understand the binding affinities and modes of action of similar compounds on target proteins, aiding in the rational design of drugs with improved efficacy and selectivity (Mehta et al., 2019).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6/c1-14-24-21(34-26-14)10-11-27-22(30)16-6-4-5-7-18(16)28(23(27)31)13-20(29)25-17-12-15(32-2)8-9-19(17)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBTCDPXPSCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

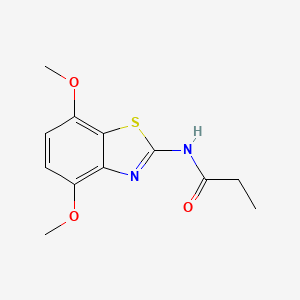
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2528079.png)

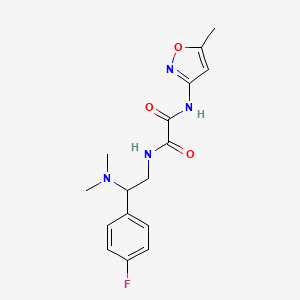

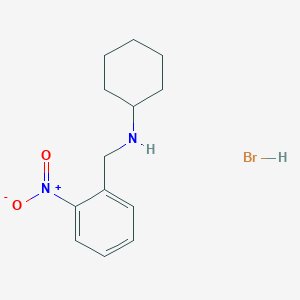
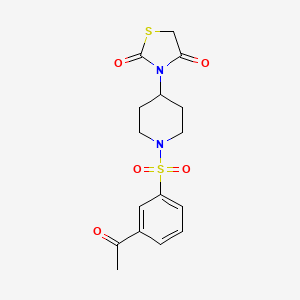
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)
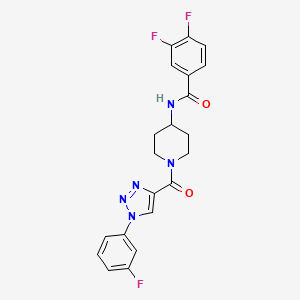



![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)
